Phenylmethyl I+/--aminobenzeneacetate

Description

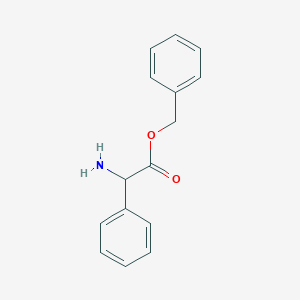

Phenylmethyl I+/--aminobenzeneacetate is a benzoate ester derivative characterized by a phenylmethyl (benzyl) group attached to an aminobenzeneacetate backbone.

Properties

CAS No. |

72028-76-3 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

benzyl 2-amino-2-phenylacetate |

InChI |

InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2 |

InChI Key |

VNBZYMVEHPBBJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalyst Performance

- Temperature : 70–130°C, optimized to balance reaction rate and catalyst longevity.

- Pressure : 1–3 MPaG, ensuring sufficient hydrogen solubility for heterogeneous catalysis.

- Space Velocity : Cyanobenzene mass space velocity of 0.4–3.6 h⁻¹ to prevent catalyst fouling.

A critical advancement lies in the use of solvent systems (e.g., ethanol, toluene, or ammoniacal liquor) to stabilize intermediates and improve selectivity. For instance, ethanol as a solvent achieves 98% selectivity toward benzylamine by minimizing side reactions like over-hydrogenation to toluene.

Mechanistic Insights and Byproduct Management

The hydrogenation proceeds via imine intermediates, with NH₃ or primary amines acting as hydrogen donors. Byproduct formation, such as secondary amines, is mitigated through precise control of hydrogen-to-cyanobenzene molar ratios (10:1–100:1). Post-reaction separation involves distillation to isolate benzylamine, with toluene recycled to upstream cyanobenzene synthesis, enhancing process sustainability.

Palladium-Catalyzed Coupling Reactions for Aromatic Amination

Phenylmethyl aminobenzeneacetate’s aromatic amine moiety may derive from palladium-catalyzed cross-coupling, as exemplified in CA2833394C for synthesizing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. This method adapts Buchwald-Hartwig amination, employing:

Ligand and Base Selection

Solvent Systems and Reaction Kinetics

N-Methylpyrrolidinone (NMP) emerges as the optimal solvent due to its high polarity and thermal stability, achieving 85–92% yields in aryl amination. Kinetic studies reveal a second-order dependence on aryl halide and amine concentrations, with turnover frequencies (TOF) exceeding 500 h⁻¹ under optimized conditions.

Solvent and Reaction Condition Optimization for Esterification

The esterification of benzylamine with benzeneacetic acid derivatives necessitates careful solvent selection to avoid hydrolysis or racemization.

Protic vs. Aprotic Solvents

Acid Catalysts and Their Impact

- Homogeneous Catalysts : Sulfuric acid (5 mol%) affords rapid esterification but complicates purification.

- Heterogeneous Catalysts : Amberlyst-15 resin enables catalyst reuse, though with 10–15% lower yields compared to homogeneous systems.

Separation and Purification Techniques

Distillation and Crystallization

Chromatographic Methods

Silica gel chromatography resolves stereoisomers, particularly for racemic mixtures, using hexane/ethyl acetate gradients (80:20 to 50:50).

Industrial Applications and Scalability

Continuous vs. Batch Processes

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl alpha-aminobenzeneacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone or benzoic acid, while reduction could produce benzylamine or benzyl alcohol.

Scientific Research Applications

Phenylmethyl alpha-aminobenzeneacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Phenylmethyl alpha-aminobenzeneacetate is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which phenylmethyl alpha-aminobenzeneacetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoate Esters

Benzoate esters are widely studied for their stability, solubility, and applications as flavorants, plasticizers, or drug intermediates. Key comparisons include:

Key Differences :

2-Aminobenzamides

While 2-aminobenzamides (e.g., compounds in ) share an amino-aromatic structure, they feature an amide bond instead of an ester. This difference impacts their chemical reactivity and applications:

Research Findings :

- 2-Aminobenzamides are utilized in glycosylation studies due to their stability in biological systems , whereas the ester group in this compound may limit its use in enzymatic environments unless designed for controlled degradation .

Pharmacologically Active Derivatives

Levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine, shares a phenylmethylpiperazine moiety but incorporates a carboxylic acid group instead of an ester. This structural divergence underpins its therapeutic action:

Implications :

- The carboxylic acid in levocetirizine enhances water solubility and receptor binding, whereas the ester in this compound might require metabolic activation for efficacy .

Halogen-Substituted Phenylmethyl Derivatives

Halogenated compounds, such as those in , demonstrate how substituents alter bioactivity. For example, halogen-substituted sulfonamides exhibit pesticidal properties due to increased electronegativity and membrane permeability .

Comparison :

- Halogen addition (e.g., Cl, F) typically enhances lipophilicity and target affinity. If this compound were halogenated, its applications might shift toward agrochemicals, akin to patented sulfonamide derivatives .

- Without halogens, its utility may align more with benign industrial or pharmaceutical roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.